molecular formula C13H13N3 B1483709 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098006-23-4

3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1483709
CAS RN: 2098006-23-4
M. Wt: 211.26 g/mol
InChI Key: FDKMUKYOVBECGS-UHFFFAOYSA-N
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Description

3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, also known as 3-EPP, is a compound with a wide range of applications in scientific research. It is a heterocyclic compound, with a pyrazole ring and a pyridine ring connected by a double bond. Its structure is highly versatile, allowing it to be used in a variety of applications such as drug design, organic synthesis, and biochemistry.

Scientific Research Applications

Synthetic Chemistry Applications

The compound is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These derivatives are obtained through cyclocondensation reactions with 1,3-dicarbonyl compounds, showcasing the utility of pyrazole derivatives in constructing complex heterocyclic systems (Lebedˈ et al., 2012). Furthermore, this compound facilitates the development of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, indicating its role in creating molecules with potential optical properties (Yan-qing Ge et al., 2014).

Catalysis and Transfer Hydrogenation

The compound is involved in asymmetric transfer hydrogenation of ketones when used in the synthesis of Fe(II) and Ni(II) complexes, demonstrating its role in facilitating catalytic reactions that are fundamental in organic synthesis (Magubane et al., 2017).

Anticancer Activity

A series of pyrazole derivatives, potentially synthesized from compounds similar to 3-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, have been evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. These studies highlight the potential of pyrazole-based compounds in the development of new anticancer agents (Alam et al., 2016).

Photophysics and Photochemistry

The compound has been explored for its photophysical and photochemical properties, serving as a platform for studying proton transfer reactions. This research provides insights into the excited-state behavior of pyrazolylpyridine derivatives, which could be useful in developing photofunctional materials (Vetokhina et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, many pyrazole and pyridine derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-3-8-16-12(4-2)9-13(15-16)11-6-5-7-14-10-11/h1,5-7,9-10H,4,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKMUKYOVBECGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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